4-Chlorotetrafluorophenol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Degradation in Wastewater Treatment

4-Chlorotetrafluorophenol and its derivatives, like 4-chlorophenol, are known for their toxicity and harmful effects on human health and the environment. Research by Hadi et al. (2020) developed a combination of persulfate and oxalic acid with a heterogeneous Fenton like system for the degradation of 4-chlorophenol from synthetic wastewater. This study highlighted the effectiveness of this approach, showing a significant synergistic effect in degrading 4-chlorophenol, achieving a high degradation efficiency under optimal conditions (Hadi et al., 2020).

Photocatalytic Detoxification

The photocatalytic properties of different industrial TiO2 catalysts were evaluated for the degradation of 4-chlorophenol, using it as a model reaction to investigate their efficiencies in treating contaminated waters. This study, conducted by Guillard et al. (1999), explored both artificial UV-light and solar energy for this process, comparing the efficiency of various photocatalysts (Guillard et al., 1999).

Adsorption Mechanism

A study by Liu et al. (2010) used activated carbon fibers (ACFs) for the adsorption of 4-chlorophenol from aqueous solutions. They explored the adsorption capacities and mechanisms, providing insight into the interactions and efficiencies of different adsorbents in removing 4-chlorophenol from water (Liu et al., 2010).

Electrochemical Sensing

Research on developing high sensitivity electrochemical sensors for 4-chlorophenol has been conducted. Shabani-Nooshabadi et al. (2016) created a sensor based on graphene oxide NiO/NPs-ionic liquid for the selective sensing of 4-chlorophenol in the presence of nitrite, demonstrating its potential for accurate detection in environmental samples (Shabani‐Nooshabadi et al., 2016).

Magnetic Nanocomposites for Decomposition

A study by Singh et al. (2017) investigated the use of Fe3O4-Cr2O3 magnetic nanocomposite for the photocatalytic decomposition of 4-chlorophenol in water. Their research focused on the microstructure, magnetic, and optical properties of the nanocomposite, revealing its effectiveness in decomposing 4-chlorophenol under UV irradiation (Singh et al., 2017).

Safety and Hazards

The safety data sheet for 4-Chlorotetrafluorophenol suggests that it should be used for research and development purposes only, and not for medicinal or household use . In case of exposure, appropriate measures such as moving to fresh air, washing off with soap and water, and seeking medical attention are recommended .

Mecanismo De Acción

Biochemical Pathways

Phenolic compounds can affect various biochemical pathways, including those involved in cell signaling and metabolism .

Result of Action

Phenolic compounds can have various effects at the molecular and cellular level, including disrupting cell membranes and affecting protein function . .

Análisis Bioquímico

Biochemical Properties

4-Chlorotetrafluorophenol plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily through its phenolic hydroxyl group, which can form hydrogen bonds with amino acid residues in proteins. This interaction can lead to changes in the protein’s conformation and activity. For instance, this compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to oxidative stress in cells, resulting in the activation of stress response pathways. This compound can also affect gene expression by interacting with transcription factors, leading to changes in the transcription of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In in vitro studies, this compound has been shown to degrade over time, leading to a decrease in its biological activity. In in vivo studies, the compound’s effects can vary depending on the duration of exposure and the specific cellular context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while at higher doses, it can cause toxicity and other adverse effects. For example, high doses of this compound can lead to liver and kidney damage in animal models, indicating a threshold effect for toxicity. These studies highlight the importance of determining the appropriate dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its biological activity and toxicity, highlighting the importance of understanding its metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation within cells. For example, this compound can be transported into cells via organic anion transporters, leading to its accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications .

Propiedades

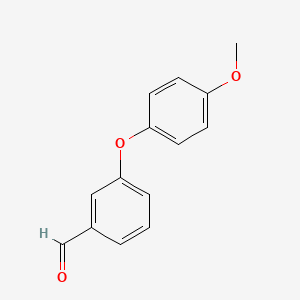

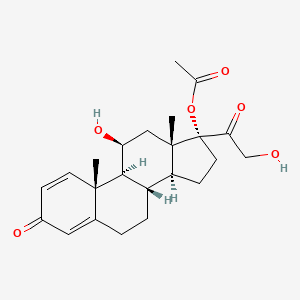

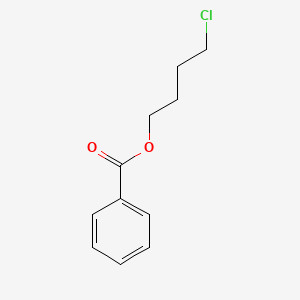

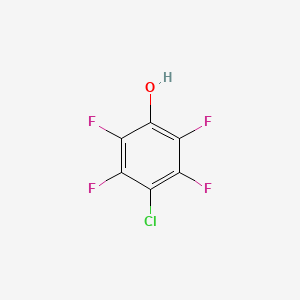

IUPAC Name |

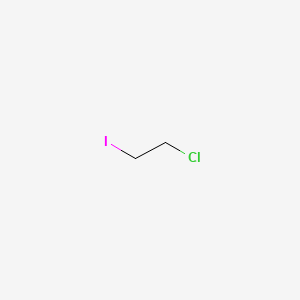

4-chloro-2,3,5,6-tetrafluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HClF4O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRVFYHTONHQSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)Cl)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195135 | |

| Record name | Phenol, 4-chloro-2,3,5,6-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4232-66-0 | |

| Record name | Phenol, 4-chloro-2,3,5,6-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004232660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-chloro-2,3,5,6-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.